GPR39-C3 is a small molecule identified as an agonist of the G protein-coupled receptor 39 (GPR39) []. GPR39 is a cell surface receptor that plays a role in various physiological processes, including cell growth, inflammation, and metabolism []. GPR39-C3's discovery stemmed from a small-molecule screening study utilizing a β-arrestin recruitment screening approach (PRESTO-Tango) []. This research aimed to identify novel GPR39 agonists for further investigation and potential therapeutic applications [].
Mechanism of Action
GPR39-C3 acts as an agonist of GPR39, a G protein-coupled receptor []. While its exact mechanism of action requires further elucidation, it is known that GPR39 activation by agonists like GPR39-C3 can initiate various downstream signaling pathways. These pathways can influence cellular processes like proliferation, inflammation, and metabolic regulation, depending on the cell type and context [, , ]. Interestingly, research indicates that the signaling of GPR39-C3, along with other GPR39 agonists, can be allosterically modulated by zinc, a crucial trace element in physiological systems []. This modulation by zinc highlights the complexity of GPR39 activation and its potential influence on the compound's overall effects [].
Related Compounds
LY2784544
Compound Description: LY2784544 (3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine) is a kinase inhibitor initially developed for cancer treatment. Research identified it as a novel GPR39 agonist through an unbiased small-molecule screening. [] Interestingly, LY2784544's potency at GPR39, in the presence of zinc, was found to be comparable to or even exceeding its reported kinase inhibition activity in cellular assays. []
Relevance: LY2784544, alongside GPR39-C3, highlights the potential for existing kinase inhibitors to act as GPR39 agonists. This overlap underscores the need for careful target validation during drug discovery and emphasizes the understudied nature of G protein-coupled receptors (GPCRs) as potential off-targets for kinase inhibitors. Both compounds were instrumental in revealing the role of zinc as an allosteric modulator of GPR39, adding a layer of complexity to the receptor's pharmacology. []
GSK2636771
Compound Description: GSK2636771 (1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)-) is another kinase inhibitor identified as a novel GPR39 agonist through the same unbiased screening that identified LY2784544. [] Like LY2784544, GSK2636771 also showed enhanced potency at GPR39 in the presence of zinc, surpassing its reported kinase-related activity. []
Relevance: Similar to LY2784544, the identification of GSK2636771 as a GPR39 agonist further strengthens the link between kinase inhibitors and GPR39 modulation. This finding, in conjunction with the observation of zinc-dependent activity enhancement, emphasizes the intricate pharmacological interplay between GPR39, zinc, and kinase inhibitors like GSK2636771 and GPR39-C3. []
TC-G 1008
Compound Description: TC-G 1008 is a selective GPR39 agonist. [, , , , , , , , , , , , , , , , , , ] Numerous studies utilized TC-G 1008 to investigate GPR39's role in various physiological processes, including:
Hepatitis: TC-G 1008 demonstrated protective effects against Concanavalin A-induced hepatitis in mice by suppressing pro-inflammatory cytokine production. []
Neuropathic pain: Intrathecal administration of TC-G 1008 alleviated mechanical allodynia in a rat model of neuropathic pain, suggesting potential therapeutic applications. []
Keratinocyte function: TC-G 1008 was shown to promote keratinocyte proliferation and exhibit anti-inflammatory effects, suggesting potential in wound healing. []
Seizures and Epilepsy: Research explored TC-G 1008's effects in animal models of seizures and epilepsy, revealing complex interactions with dietary zinc levels and potential implications for epileptogenesis. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
t-Boc-N-amido-PEG2-NHS ester is a Boc PEG Linker. The Boc group can be deprotected in mildly acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-amido-PEG2-CH2CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-Amido-PEG2-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-Amido-PEG3-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-Amido-PEG2-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-amido-PEG3-acid t-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
t-Boc-N-Amido-PEG3-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.
t-Boc-N-Amido-PEG3-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.